molecular formula C11H14ClN3O4S B5201723 1-(4-chloro-2-nitrophenyl)-4-(methylsulfonyl)piperazine

1-(4-chloro-2-nitrophenyl)-4-(methylsulfonyl)piperazine

Cat. No. B5201723
M. Wt: 319.77 g/mol
InChI Key: ACUVKAHEKMVRGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chloro-2-nitrophenyl)-4-(methylsulfonyl)piperazine, also known as MNPS, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. MNPS is a piperazine derivative that has been synthesized through a multi-step process, and its unique chemical properties have made it a useful tool in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-nitrophenyl)-4-(methylsulfonyl)piperazine involves its interaction with ion channels and other proteins in the cell membrane. 1-(4-chloro-2-nitrophenyl)-4-(methylsulfonyl)piperazine has been shown to bind to specific sites on ion channels, causing a conformational change that alters the channel's function. This can result in the inhibition or activation of ion channels, leading to changes in cellular activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-chloro-2-nitrophenyl)-4-(methylsulfonyl)piperazine depend on the specific ion channels and proteins it interacts with. 1-(4-chloro-2-nitrophenyl)-4-(methylsulfonyl)piperazine has been shown to have an inhibitory effect on voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons. 1-(4-chloro-2-nitrophenyl)-4-(methylsulfonyl)piperazine has also been shown to inhibit certain types of potassium channels, leading to changes in neuronal excitability. Additionally, 1-(4-chloro-2-nitrophenyl)-4-(methylsulfonyl)piperazine has been shown to have an effect on the cardiovascular system, including the regulation of heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

1-(4-chloro-2-nitrophenyl)-4-(methylsulfonyl)piperazine has several advantages for use in lab experiments, including its high purity and reliability. 1-(4-chloro-2-nitrophenyl)-4-(methylsulfonyl)piperazine is also a relatively small molecule, making it easy to manipulate and study. However, 1-(4-chloro-2-nitrophenyl)-4-(methylsulfonyl)piperazine does have limitations, including its specificity for certain ion channels and proteins. 1-(4-chloro-2-nitrophenyl)-4-(methylsulfonyl)piperazine may not be effective for studying all types of ion channels or proteins, and additional compounds may be needed for a comprehensive study.

Future Directions

For the use of 1-(4-chloro-2-nitrophenyl)-4-(methylsulfonyl)piperazine in scientific research include the study of its effects on other ion channels and proteins, as well as its potential use in drug development. 1-(4-chloro-2-nitrophenyl)-4-(methylsulfonyl)piperazine may also be useful for studying the effects of neurotransmitters and other signaling molecules on cellular processes. Additionally, the development of new synthesis methods for 1-(4-chloro-2-nitrophenyl)-4-(methylsulfonyl)piperazine may lead to improved yields and purity, further enhancing its usefulness as a research tool.

Synthesis Methods

The synthesis of 1-(4-chloro-2-nitrophenyl)-4-(methylsulfonyl)piperazine involves several steps, including the reaction of 4-chloro-2-nitroaniline with methylsulfonyl chloride to form 4-chloro-2-nitro-N-methylsulfonylaniline. This compound is then reacted with piperazine to produce 1-(4-chloro-2-nitrophenyl)-4-(methylsulfonyl)piperazine. The synthesis of 1-(4-chloro-2-nitrophenyl)-4-(methylsulfonyl)piperazine has been optimized to produce high yields and purity, making it a reliable compound for research purposes.

Scientific Research Applications

1-(4-chloro-2-nitrophenyl)-4-(methylsulfonyl)piperazine has been used in various scientific research applications, including the study of the central nervous system, as well as the cardiovascular and respiratory systems. 1-(4-chloro-2-nitrophenyl)-4-(methylsulfonyl)piperazine has been shown to have an inhibitory effect on certain types of ion channels, making it a useful tool for studying ion channel function. Additionally, 1-(4-chloro-2-nitrophenyl)-4-(methylsulfonyl)piperazine has been used to study the effects of neurotransmitters and other signaling molecules on cellular processes.

properties

IUPAC Name

1-(4-chloro-2-nitrophenyl)-4-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O4S/c1-20(18,19)14-6-4-13(5-7-14)10-3-2-9(12)8-11(10)15(16)17/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUVKAHEKMVRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2-nitro-phenyl)-4-methanesulfonyl-piperazine

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